N-hydroxy-1-isopropylpiperidine-4-carboximidamide
Description
N-hydroxy-1-isopropylpiperidine-4-carboximidamide is a synthetic piperidine derivative characterized by an isopropyl group attached to the piperidine nitrogen and a hydroxyiminoamide (-C(=N-OH)-NH₂) functional group at the 4-position. The molecular formula is hypothesized to be C₉H₁₉N₃O, with a molecular weight of 185.27 g/mol.
Properties
IUPAC Name |
N'-hydroxy-1-propan-2-ylpiperidine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7(2)12-5-3-8(4-6-12)9(10)11-13/h7-8,13H,3-6H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDGXQSJVMRSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC(CC1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207363 | |
| Record name | N-Hydroxy-1-(1-methylethyl)-4-piperidinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713147-52-5 | |
| Record name | N-Hydroxy-1-(1-methylethyl)-4-piperidinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=713147-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-1-(1-methylethyl)-4-piperidinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1-isopropylpiperidine-4-carboximidamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-isopropylpiperidine-4-carboximidamide with hydroxylamine under acidic or basic conditions to introduce the hydroxy group at the nitrogen atom. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-1-isopropylpiperidine-4-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxy group, yielding the parent piperidine derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the parent piperidine derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-hydroxy-1-isopropylpiperidine-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-1-isopropylpiperidine-4-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity (logP) : The isopropyl group enhances lipophilicity (~1.2 vs. ~0.5), which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Steric Effects : The bulkier isopropyl group could influence binding affinity to biological targets by altering steric interactions or conformational flexibility.
Pharmacological Context
While lists piperidine derivatives like 4-IBP and BD 1008, these compounds feature aromatic or halogenated substituents, making them structurally distinct from the target compound . For example:
- 4-IBP : Contains a benzyl-iodobenzamide moiety, which confers high receptor selectivity but significantly increases molecular weight (C₁₉H₂₁IN₂O, 420.29 g/mol).
- BD 1008 : Features a dichlorophenyl group, enhancing halogen bonding but reducing solubility.
Research Findings and Implications
Substituent-Driven Design
The substitution of methyl (in CID 57751896) with isopropyl exemplifies a common strategy in medicinal chemistry to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties:
- Methyl Analog : Lower logP favors solubility and renal excretion.
- Isopropyl Analog : Higher logP may enhance tissue penetration but necessitate formulation adjustments to mitigate solubility limitations .
Hypothetical Pharmacological Activity
Piperidine derivatives often target central nervous system (CNS) receptors or enzymes. For instance, (+)-MR200 () is a hydroxypiperidine derivative with reported antipsychotic activity . While the target compound’s specific activity is undocumented, its isopropyl group could enhance CNS uptake compared to the methyl analog, assuming similar target engagement.
Biological Activity
N-hydroxy-1-isopropylpiperidine-4-carboximidamide is a compound with potential biological significance, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a hydroxy group and a carboximidamide functional group. Its molecular formula is , and it has been studied for its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, enhancing binding affinity and modulating enzyme activity. Additionally, the compound may participate in redox reactions, influencing various cellular pathways.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor or modulator. It has been investigated for its potential to inhibit certain kinases involved in cell cycle regulation, which could be beneficial in cancer therapy by inducing apoptosis in malignant cells.
Antiviral and Anticancer Properties
The compound has shown promise in antiviral and anticancer applications. Studies suggest that it may interfere with viral replication processes or enhance the efficacy of existing antiviral drugs. In cancer research, it has been linked to the inhibition of Cdc7 kinase, a target for treating various cancers due to its role in DNA replication and cell cycle progression .
Case Studies
- Cdc7 Kinase Inhibition : A study demonstrated that this compound effectively inhibits Cdc7 kinase activity, leading to reduced proliferation in cancer cell lines. This inhibition was associated with increased apoptosis in cells treated with this compound alongside chemotherapeutic agents like hydroxyurea .
- Antiviral Activity : In vitro studies have shown that the compound exhibits antiviral properties against specific viruses by disrupting their replication mechanisms. The exact pathways remain under investigation but suggest a novel approach to antiviral drug design.
Research Findings Summary Table
| Biological Activity | Findings |
|---|---|
| Enzyme Inhibition | Inhibits Cdc7 kinase, leading to apoptosis in cancer cells |
| Antiviral Properties | Disrupts viral replication mechanisms |
| Therapeutic Applications | Potential use in cancer therapy and antiviral treatments |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
